molecular formula C16H12O6 B3075548 Isofusidienol A CAS No. 1032392-18-9

Isofusidienol A

Cat. No.: B3075548
CAS No.: 1032392-18-9
M. Wt: 300.26 g/mol
InChI Key: NIGWURVKGDGBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isofusidienol A is a secondary metabolite produced by endophytic fungi, notably Chalara sp. (strain 6661) and Helotiales sp. BL73, isolated from medicinal plants such as Artemisia vulgaris and Bergenia pacumbis. Its structure features a chromone-3-oxepine backbone, confirmed via X-ray crystallography and spectroscopic analysis . This compound is biosynthesized through polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, as evidenced by genomic analyses of its fungal hosts .

Properties

IUPAC Name

methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWURVKGDGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017786
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032392-18-9
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isofusidienol A can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthetic route typically involves the formation of the chromone core followed by the introduction of the oxepine ring. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product.

Chemical Reactions Analysis

Isofusidienol A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Structural Elucidation: Isofusidienol A, along with related compounds (isofusidienols B, C, and D), was identified through detailed spectroscopic analysis, with its structure confirmed through chemical synthesis .
  • Antimicrobial Research: Research indicates that endophytic fungi, like Chalara sp., can produce compounds with significant biological activities, including antimicrobial effects . For example, various compounds isolated from endophytic fungi have demonstrated antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Candida albicans, and others .
  • Drug Discovery: Endophytic fungi are recognized as promising sources of pharmaceutical agents . They produce a variety of secondary metabolites with diverse biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory effects .
  • Antifungal Activity: Some research has found that compounds derived from fungi can have potent antifungal activity against human pathogens such as C. albicans, Trichophyton mentagrophytes, and T. rubrum . Certain compounds can inhibit fungal protein synthesis .
  • Case Study Example: A case study involving fungal infections in an immunocompromised patient underscores the importance of identifying and understanding fungal pathogens for effective treatment . While this case study doesn't directly involve this compound, it highlights the clinical relevance of researching fungal metabolites with antimicrobial properties .

Mechanism of Action

The mechanism of action of Isofusidienol A involves its interaction with specific molecular targets within microbial cells. It is believed to disrupt cell membrane integrity and inhibit essential enzymatic processes, leading to cell death. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with protein synthesis and DNA replication in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isofusidienol A belongs to a family of chromone-oxepine derivatives. Its structural and functional analogs include:

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Source Fungus Core Structure Key Substituents Bioactivity References
This compound Chalara sp. 6661 Chromone-3-oxepine Hydroxyl, methyl, methoxycarbonyl groups Antimicrobial
Isofusidienol B Chalara sp. 6661 Chromone-3-oxepine Additional hydroxyl group at C-8 Reduced bioactivity
Arthone D Fusarium sp. Chromone derivative Methoxycarbonyl, methyl groups Cytotoxic
Chalaniline A Chalara sp. 6661 (HDACi-treated) Modified xanthone Aniline moiety Antibiotic, cytotoxic
Cochlioquinone B Helotiales sp. BL73 Terpene-quinone hybrid Cyclohexenone ring Antifungal

Key Findings:

Chromone vs. Xanthone Backbones: this compound’s chromone-oxepine structure distinguishes it from xanthone-based analogs like chalaniline A. Chromones generally exhibit stronger antimicrobial activity, while xanthones (e.g., chalaniline A) show enhanced cytotoxicity due to aromatic substituents .

Substituent Impact: The methoxycarbonyl group in this compound enhances solubility and target binding compared to simpler hydroxylated analogs like Isofusidienol B, which lacks this group and shows reduced potency .

Epigenetic Modulation: Treating Chalara sp. with histone deacetylase inhibitors (e.g., vorinostat) induces structural diversification, yielding compounds like chalaniline A with hybrid aniline-xanthone scaffolds and novel bioactivities .

Table 2: Functional Comparison with Cochlioquinones and Terpenoids

Compound Biosynthetic Class Key Enzymes Bioactivity Applications
This compound PKS/NRPS hybrid Type I PKS, NRPS Broad-spectrum antimicrobial Drug development
Cochlioquinone B Terpene-PKS hybrid Type III PKS, terpene synthase Antifungal, anti-inflammatory Agricultural antifungals
Linalool Terpenoid Codon-optimized terpene synthases Plant defense compound Fragrance, therapeutics

Key Findings:

Hybrid Pathways: this compound’s PKS/NRPS hybrid biosynthesis contrasts with cochlioquinones’ terpene-PKS hybrid pathways. This difference correlates with their distinct ecological roles: this compound targets bacterial competitors, while cochlioquinones inhibit plant pathogens .

Heterologous Production: Codon optimization of terpene genes in Streptomyces spp.

Biological Activity

Isofusidienol A is a compound derived from various natural sources, particularly endophytic fungi. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of chromone derivatives. Its structure contributes to its biological activity, particularly its interaction with various biological targets. The compound exhibits a unique chromone-3-oxepine structure, which has been associated with diverse pharmacological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains.

Key Findings:

  • Antibacterial Activity: this compound shows notable antibacterial activity against both gram-positive and gram-negative bacteria. In studies, it exhibited minimum inhibitory concentration (MIC) values ranging from 6 to 20 μg/mL against multidrug-resistant strains including Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antifungal Activity: The compound also demonstrates antifungal activity, particularly against Candida albicans, with effective concentrations noted in various studies .

Table 1: Antimicrobial Activity of this compound

MicroorganismTypeMIC (μg/mL)
Pseudomonas aeruginosaGram-negative6-20
Staphylococcus aureusGram-positive6-20
Candida albicansFungalVaries

The mechanisms through which this compound exerts its antimicrobial effects include disruption of cell wall integrity and interference with metabolic pathways in microorganisms. For instance, studies have shown that it can inhibit the growth of bacteria by targeting essential cellular processes such as protein synthesis and cell division .

Anticancer Properties

Research indicates that this compound may possess anticancer properties, although more extensive studies are needed to fully elucidate these effects.

Case Studies:

  • In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For example, it was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, demonstrating IC50 values in the range of 4.2 μM to 5.9 μM .
  • Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineIC50 (μM)
HeLa4.2
HepG25.9

Q & A

Q. What analytical techniques are recommended for structural identification and purity assessment of Isofusidienol A?

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : For detailed structural elucidation, including 1H^1H- and 13C^{13}C-NMR to map carbon-hydrogen frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis or diode-array detection to assess purity and quantify impurities .
  • X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What standardized protocols exist for isolating this compound from natural sources?

Isolation typically involves:

  • Extraction : Use of polar solvents (e.g., methanol or ethyl acetate) for initial extraction, guided by bioactivity-guided fractionation .
  • Chromatography : Sequential column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC for purification .
  • Validation : Cross-referencing retention times and spectral data with published literature to confirm identity .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

  • Range Selection : Start with broad concentrations (e.g., 0.1–100 µM) based on prior studies, adjusting based on solubility and cytotoxicity assays.
  • Controls : Include positive (known inhibitors/agonists) and negative (vehicle-only) controls.
  • Replicates : Use triplicate measurements to account for biological variability .
  • Statistical Analysis : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50_{50}/IC50_{50} values .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Conflicting results often arise from differences in experimental models or assay conditions. Strategies include:

  • Comparative Studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) under standardized conditions .
  • Pathway Analysis : Use omics tools (transcriptomics, proteomics) to identify upstream/downstream targets .
  • Meta-Analysis : Systematically review published data to identify confounding variables (e.g., solvent effects, incubation times) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

  • Animal Models : Use species with metabolic similarities to humans (e.g., rodents) and monitor plasma/tissue concentrations over time .
  • Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to assess bioavailability.
  • Analytical Methods : Employ LC-MS/MS for sensitive quantification of this compound and its metabolites .
  • Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size minimization .

Q. How can researchers address low yield challenges in this compound synthesis?

  • Route Optimization : Evaluate alternative catalysts or reaction conditions (e.g., temperature, solvent polarity) .
  • Biosynthetic Engineering : Heterologous expression of this compound biosynthetic gene clusters in tractable hosts (e.g., Saccharomyces cerevisiae) .
  • Semi-Synthesis : Use structurally related intermediates to reduce steps in total synthesis .

Methodological Guidance Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsReference
NMRStructural elucidationRequires pure, crystalline samples
HRMSMolecular formula confirmationLimited to volatile compounds
X-ray DiffractionAbsolute stereochemistryDependent on crystal quality

Q. Table 2: Strategies for Resolving Data Contradictions

StrategyImplementation ExampleOutcome GoalReference
Standardized AssaysUse identical cell lines/serum lotsReduce inter-lab variability
Orthogonal AssaysCombine enzymatic and cellular assaysConfirm target specificity
Collaborative ReproducibilityMulti-lab validation studiesVerify robustness of findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isofusidienol A
Reactant of Route 2
Reactant of Route 2
Isofusidienol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.